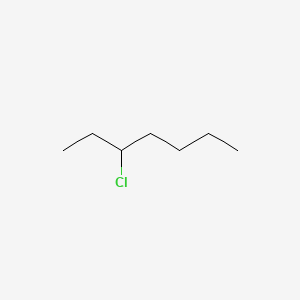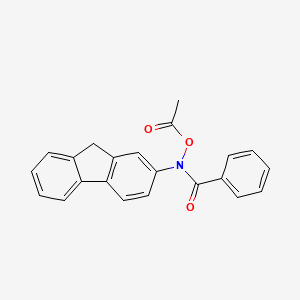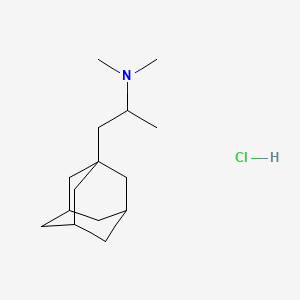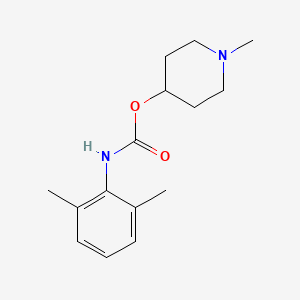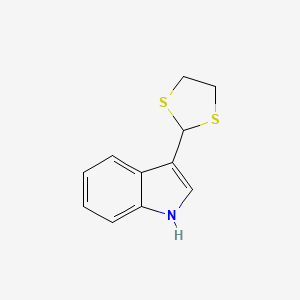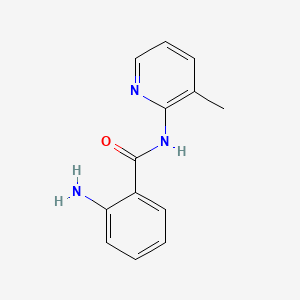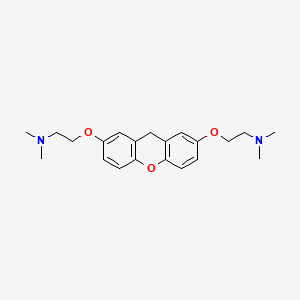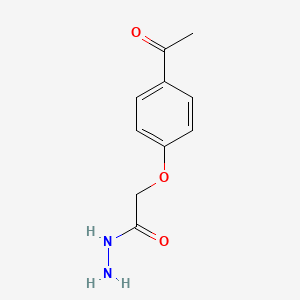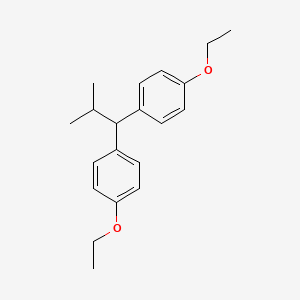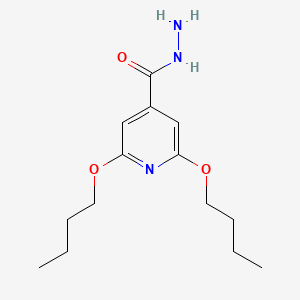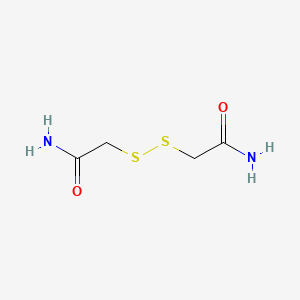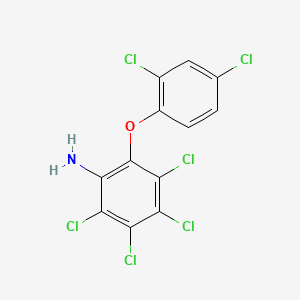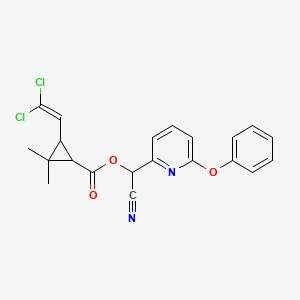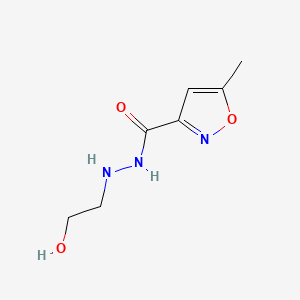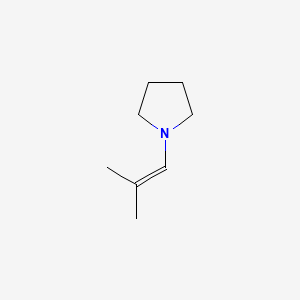
Pyrrolidine, 1-(2-methyl-1-propenyl)-
Descripción general
Descripción
Pyrrolidine, 1-(2-methyl-1-propenyl)- is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.2114 g/mol . It is also known by other names, including Isobutyraldehyde pyrrolidine enamine , N-(2-Methyl-1-propenyl)pyrrolidine , and 1-Pyrrolidino-2-methylpropene .
Molecular Structure Analysis
H \ N / \ H3C CH2 | CH3 Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Pyrrolidines are significant in chemical synthesis. They are used in medicine and industry, for example as dyes or agrochemical substances. A study explored pyrrolidines synthesis in [3+2] cycloaddition, highlighting their utility in modern science (Żmigrodzka et al., 2022).
Catalysis
- Pyrrolidine derivatives, derived from l-proline, are effective organocatalysts. They have been used for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, showcasing their role in catalysis (Singh et al., 2013).
Antimicrobial Activity
- Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibit antimicrobial activity. They are synthesized via a 1,3-dipolar cycloaddition reaction and show potential as antimycobacterial agents (Nural et al., 2018).
Pharmaceutical Applications
- 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized for their electrocardiographic, antiarrhythmic, and antihypertensive activities. Some compounds in this category have shown potential due to their alpha-adrenolytic properties (Malawska et al., 2002).
Spectroscopic Analysis
- Pyrrolidine derivatives have been identified and characterized using spectroscopic studies, including GC-MS, IR, NMR, and electronic absorption spectroscopy. These studies assist in the understanding of their chemical properties (Nycz et al., 2016).
Antagonistic Activity
- Specific pyrrolidine derivatives, such as PF-04455242, have been identified as high-affinity antagonists selective for κ-Opioid receptors, indicating their potential in treating depression and addiction disorders (Grimwood et al., 2011).
Pyrolysis Studies
- Pyrolysis/GC/MS analysis of pyrrolidine derivatives, such as 1-[(2'-carboxyl)pyrrolidinyl]-1-deoxy-D-fructose, helps in understanding their primary and secondary pyrolysis products, relevant in analytical chemistry (Huyghues-Despointes et al., 1994).
Anticancer Research
- Functionalized pyrrolidines have been studied for their potential in inhibiting the growth of human glioblastoma and melanoma cells, showcasing their relevance in cancer research (Fiaux et al., 2005).
Propiedades
IUPAC Name |
1-(2-methylprop-1-enyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-8(2)7-9-5-3-4-6-9/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXNHQZTZQFBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN1CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178775 | |
| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-(2-methyl-1-propenyl)- | |
CAS RN |
2403-57-8 | |
| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



